3-bromo-6-chloro-5-methylpyridine-2-carbonitrile
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Overview
Description
3-Bromo-6-chloro-5-methylpyridine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and a nitrile group attached to a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-5-methylpyridine-2-carbonitrile typically involves the halogenation of a pyridine derivative. One common method is the bromination of 6-chloro-5-methylpyridine-2-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura coupling: This reaction involves the coupling of the brominated pyridine with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura coupling: Biaryl compounds.
Reduction: Amino-substituted pyridines.
Scientific Research Applications
3-Bromo-6-chloro-5-methylpyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agricultural Chemistry: Employed in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-5-methylpyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-2-methylpyridine: Similar structure but lacks the nitrile group, which affects its reactivity and applications.
2-Bromo-6-methylpyridine: Lacks both the chlorine and nitrile groups, making it less versatile in certain synthetic applications.
Uniqueness
3-Bromo-6-chloro-5-methylpyridine-2-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile functionalities on a methyl-substituted pyridine ring. This unique structure allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
1186637-76-2 |
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Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.5 |
Purity |
95 |
Origin of Product |
United States |
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